molecular formula C9H8ClFN4 B12554589 2-(Chloromethyl)-6-fluoro-4-hydrazinylquinazoline CAS No. 147003-99-4

2-(Chloromethyl)-6-fluoro-4-hydrazinylquinazoline

Cat. No.: B12554589
CAS No.: 147003-99-4
M. Wt: 226.64 g/mol
InChI Key: HVVDDGZZHCOFQY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-fluoro-4-hydrazinylquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-fluoro-4-hydrazinylquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloromethyl-6-fluoroquinazoline.

    Hydrazinylation: The chloromethyl group is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

2-(Chloromethyl)-6-fluoro-4-hydrazinylquinazoline undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Azo and azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

2-(Chloromethyl)-6-fluoro-4-hydrazinylquinazoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-fluoro-4-hydrazinylquinazoline involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluoro group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4-hydrazinylquinazoline: Lacks the fluoro group, which may affect its stability and activity.

    6-Fluoro-4-hydrazinylquinazoline: Lacks the chloromethyl group, which may reduce its reactivity in substitution reactions.

    2-(Chloromethyl)-6-fluoroquinazoline: Lacks the hydrazinyl group, which may limit its biological activity.

Properties

CAS No.

147003-99-4

Molecular Formula

C9H8ClFN4

Molecular Weight

226.64 g/mol

IUPAC Name

[2-(chloromethyl)-6-fluoroquinazolin-4-yl]hydrazine

InChI

InChI=1S/C9H8ClFN4/c10-4-8-13-7-2-1-5(11)3-6(7)9(14-8)15-12/h1-3H,4,12H2,(H,13,14,15)

InChI Key

HVVDDGZZHCOFQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=NC(=N2)CCl)NN

Origin of Product

United States

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